Cas no 1207-72-3 (10-Methylphenothiazine)

10-Methylphenothiazine 化学的及び物理的性質
名前と識別子
-
- 10-methyl-10H-phenothiazine
- 10-Methylphenothiazine
- N-Methylphenothiazine
- 10H-Phenothiazine,10-methyl
- 10-methyl-10H-phenothiazole
- Phenothiazine,10-methyl
- Phenothiazine, 10-methyl-
- QXBUYALKJGBACG-UHFFFAOYSA-N
- BIDD:GT0308
- Phenothiazide methyl derivative
- NSC120
- HMS1607P22
- Phenothiazine, 10-methyl- (8CI)
- STK290983
- 9,10-Dibenzoi
- DTXSID9061623
- AS-59025
- 10-Methyl-10H-phenothiazine #
- EU-0034218
- InChI=1/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H
- CHEMBL4740697
- 10-Methylphenothiazine, 98%
- NSC-120
- EINECS 214-896-8
- NS00023931
- 1207-72-3
- M2517
- NSC 120
- Q27216118
- AKOS000282459
- CS-0031416
- MFCD00041836
- CHEBI:125497
- SR-01000396249
- FT-0737548
- 10H-Phenothiazine, 10-methyl-
- SCHEMBL231247
- BDBM50599589
- SR-01000396249-1
- BRD-K16828188-001-01-3
- 9,10-Dibenzoisothiazine, 10-methyl-
- DTXCID2033659
-
- MDL: MFCD00041836
- インチ: 1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
- InChIKey: QXBUYALKJGBACG-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 213.06100
- どういたいしつりょう: 213.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.5
- 疎水性パラメータ計算基準値(XlogP): 4.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: グレイイエロー結晶
- 密度みつど: 1.1168 (rough estimate)
- ゆうかいてん: 100.0 to 104.0 deg-C
- ふってん: 341.6°Cat760mmHg
- フラッシュポイント: 160.4°C
- 屈折率: 1.5700 (estimate)
- すいようせい: Insoluble in water.
- PSA: 28.54000
- LogP: 3.98410
- 最大波長(λmax): 310(CHCl3)(lit.)
- ようかいせい: 不溶性
10-Methylphenothiazine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- TSCA:Yes
10-Methylphenothiazine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
10-Methylphenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21648-25g |
10-Methylphenothiazine, 98% |
1207-72-3 | 98% | 25g |
¥1923.00 | 2023-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27920-25g |
10-Methylphenothiazine |
1207-72-3 | 25g |
¥526.0 | 2021-09-04 | ||
BAI LING WEI Technology Co., Ltd. | 461072-10g |
10-Methyl-10H-phenothiazine |
1207-72-3 | 95% | 10g |
¥ 1210 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157970-5G |
10-Methylphenothiazine |
1207-72-3 | >98.0%(GC) | 5g |
¥164.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157970-25G |
10-Methylphenothiazine |
1207-72-3 | >98.0%(GC) | 25g |
¥420.90 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | 461072-1g |
10-Methyl-10H-phenothiazine |
1207-72-3 | 95% | 1g |
¥ 374 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27920-1g |
10-Methylphenothiazine |
1207-72-3 | 95% | 1g |
¥27.0 | 2024-07-15 | |
abcr | AB132492-25 g |
N-Methylphenothiazine, 98%; . |
1207-72-3 | 98% | 25 g |
€194.00 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844315-1g |
10-Methyl-10H-phenothiazine |
1207-72-3 | 98% | 1g |
¥89.00 | 2022-10-10 | |
abcr | AB132492-25g |
N-Methylphenothiazine, 98%; . |
1207-72-3 | 98% | 25g |
€202.00 | 2025-02-19 |
10-Methylphenothiazine 関連文献
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Zhaojun Liu,Erbo Shi,Yu Wan,Najun Li,Dongyun Chen,Qingfeng Xu,Hua Li,Jianmei Lu,Keqin Zhang,Lihua Wang J. Mater. Chem. C 2015 3 2033
-
I. H. Filip,E. Gál,I. Lupan,M. Perde-Schrepler,P. L?nnecke,M. Surducan,L. I. G?in?,E. Hey-Hawkins,L. Silaghi-Dumitrescu Dalton Trans. 2015 44 615
-
Chunhua He,Huipeng Zhou,Na Yang,Niu Niu,Ejaz Hussain,Yongxin Li,Cong Yu New J. Chem. 2018 42 2520
-
Muhammad Nadeem Arshad,Muhammad Khalid,Ghulam shabbir,Mohammad Asad,Abdullah M. Asiri,Maha M. Alotaibi,Ataualpa A. C. Braga,Anish Khan RSC Adv. 2022 12 4209
-
Ayumu Karimata,Shuichi Suzuki,Masatoshi Kozaki,Keiji Okada RSC Adv. 2017 7 56144
-
Seongmin Ha,Youngjin Kim,Dongho Koo,Kwang-Ho Ha,Yuwon Park,Dong-Min Kim,Samick Son,Taeeun Yim,Kyu Tae Lee J. Mater. Chem. A 2017 5 10609
-
Mahmoud Rahal,Mira Abdallah,Thanh-Tuan Bui,Fabrice Goubard,Bernadette Graff,Frédéric Dumur,Joumana Toufaily,Tayssir Hamieh,Jacques Lalevée Polym. Chem. 2020 11 3349
-
8. Preparation of 3-substituted 10-methylphenothiazinesS?ren Ebdrup J. Chem. Soc. Perkin Trans. 1 1998 1147
-
Shaoyu Lv,Qimin He,Ying Zhang,Jingying Guo,Xiangling Peng,Ya Du,Haishen Yang New J. Chem. 2023 47 10911
-
Luiza G?in?,Antal Csámpai,Gy?rgy Túrós,Tamás Lovász,Virág Zsoldos-Mády,Ioan A. Silberg,Pál Sohár Org. Biomol. Chem. 2006 4 4375
10-Methylphenothiazineに関する追加情報
10-Methylphenothiazine: A Comprehensive Overview
10-Methylphenothiazine, also known by its CAS number 1207-72-3, is a chemical compound that belongs to the phenothiazine family. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. The structure of 10-Methylphenothiazine consists of a phenothiazine ring with a methyl group attached at the 10th position, which imparts unique electronic and structural properties to the molecule.
The phenothiazine family of compounds has been extensively studied for their potential in organic electronics. Recent research has highlighted the role of 10-Methylphenothiazine as a promising candidate for use in organic semiconductors and photovoltaic devices. Its ability to absorb light across a broad spectrum makes it particularly suitable for applications in solar energy conversion. Scientists have explored the use of 10-Methylphenothiazine-based materials in tandem solar cells, where they demonstrate enhanced efficiency due to their optimal bandgap alignment.
In the pharmaceutical industry, 10-Methylphenothiazine has shown potential as an intermediate in drug synthesis. Its unique electronic properties make it an attractive building block for designing bioactive molecules. Recent studies have focused on its role in the development of anti-inflammatory agents and antioxidants, leveraging its ability to scavenge free radicals and modulate cellular signaling pathways.
The synthesis of 10-Methylphenothiazine involves a multi-step process that typically starts with the oxidation of a suitable thioether precursor. Researchers have optimized this process to improve yield and purity, employing green chemistry principles to minimize environmental impact. The compound can also be synthesized via alternative routes, such as cyclization reactions involving aromatic amines and sulfur-containing reagents.
In terms of environmental applications, 10-Methylphenothiazine has been investigated for its ability to act as a photosensitizer in photocatalytic reactions. Its strong absorption in the visible region enables efficient light harvesting, making it useful for degrading organic pollutants in water. Recent advancements have demonstrated its effectiveness in breaking down recalcitrant compounds under sunlight, offering a sustainable solution for water purification.
The study of 10-Methylphenothiazine's photophysical properties has revealed insights into its excited-state dynamics. Advanced spectroscopic techniques, such as transient absorption spectroscopy, have been employed to characterize its excited-state lifetimes and energy transfer pathways. These studies are crucial for understanding its performance in optoelectronic devices and developing strategies to enhance its efficiency.
In conclusion, 10-Methylphenothiazine, with its CAS number 1207-72-3, stands out as a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new potential uses for this compound, solidifying its position as an important molecule in modern chemistry.
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